2-(2-chloro-6-fluorobenzylthio)-4,5-dihydro-1H-imidazole hydrobromide
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Overview
Description
The compound “2-(2-Chloro-6-fluorobenzylthio)aniline” is a solid powder at room temperature . It has a molecular weight of 267.75 .
Synthesis Analysis
While specific synthesis information for “2-(2-chloro-6-fluorobenzylthio)-4,5-dihydro-1H-imidazole hydrobromide” was not found, a related compound “2-Chloro-6-fluorobenzaldehyde” is prepared by oxidation of 2-chloro-6-fluorotoluene by chromyl chloride .Molecular Structure Analysis
The InChI code for “2-(2-Chloro-6-fluorobenzylthio)aniline” is1S/C13H11ClFNS/c14-10-4-3-5-11(15)9(10)8-17-13-7-2-1-6-12(13)16/h1-7H,8,16H2
. Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(2-Chloro-6-fluorobenzylthio)aniline” include a molecular weight of 267.75 . It is a solid powder at room temperature .Scientific Research Applications
Antitumor Activity
Imidazole derivatives, including structures similar to 2-(2-chloro-6-fluorobenzylthio)-4,5-dihydro-1H-imidazole hydrobromide, have been extensively studied for their potential antitumor properties. Compounds like bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have shown promise in preclinical testing for antitumor drug development and in synthesizing compounds with diverse biological properties (Iradyan, Arsenyan, Stepanyan, & Iradyan, 2009).
Central Nervous System (CNS) Effects
Research has indicated that derivatives of imidazole can be converted into more potent CNS drugs. Studies suggest that the presence of heteroatoms such as nitrogen, oxygen, and sulfur in these compounds contribute to their CNS activities, which can be both agonistic and antagonistic. Imidazole derivatives have shown potential in treating neurological disorders due to their CNS penetrability and activity (Saganuwan, 2020).
Antimicrobial and Antifungal Activities
Imidazole has been utilized as a raw material in pharmaceutical industries for manufacturing drugs with antifungal and bactericidal properties. The literature indicates that imidazole and its derivatives play a significant role in combating microbial resistance, suggesting that synthesizing more imidazole derivatives could be crucial in inhibiting the growth of new strains of organisms (Year, Publication Journal Name).
Industrial and Environmental Applications
Apart from medical applications, imidazole derivatives have also been explored for their utility in industrial and environmental contexts. For instance, they have shown potential in the decolorization and detoxification of textile and other synthetic dyes from polluted water. The enzymatic treatment involving imidazole derivatives is seen as a promising alternative to conventional chemical, physical, and biological treatments due to its efficacy even at very dilute solutions and recalcitrant dyes (Husain, 2006).
Safety and Hazards
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2S.BrH/c11-8-2-1-3-9(12)7(8)6-15-10-13-4-5-14-10;/h1-3H,4-6H2,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZVRLHIXFWXAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)SCC2=C(C=CC=C2Cl)F.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClFN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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